tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate
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Overview
Description
tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate: is an organic compound with significant interest in various fields of scientific research. This compound features a tert-butyl carbamate group attached to a difluoro-substituted benzaldehyde, making it a versatile molecule for synthetic and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-difluorobenzaldehyde and tert-butyl carbamate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 3,6-difluorobenzaldehyde is reacted with tert-butyl carbamate under reflux conditions, facilitating the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The difluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3,6-difluoro-2-carboxyphenylcarbamate.
Reduction: 3,6-difluoro-2-hydroxymethylphenylcarbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. The formyl group can form Schiff bases with amines, which are useful in probing enzyme active sites.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism by which tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate exerts its effects depends on its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the formyl group can react with amino groups in the enzyme’s active site, forming a covalent bond that inhibits enzyme activity. The difluoro groups may enhance binding affinity through electronic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3,5-difluoro-2-formylphenyl)carbamate
- tert-Butyl (3,6-dichloro-2-formylphenyl)carbamate
- tert-Butyl (3,6-dimethyl-2-formylphenyl)carbamate
Uniqueness
tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H13F2NO3 |
---|---|
Molecular Weight |
257.23 g/mol |
IUPAC Name |
tert-butyl N-(3,6-difluoro-2-formylphenyl)carbamate |
InChI |
InChI=1S/C12H13F2NO3/c1-12(2,3)18-11(17)15-10-7(6-16)8(13)4-5-9(10)14/h4-6H,1-3H3,(H,15,17) |
InChI Key |
NLMQDCJNWPZJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1C=O)F)F |
Origin of Product |
United States |
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